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Compound of Interest |

4-Bromo-3-chloro-2-
Compound Name:
methylbenzaldehyde
CAS No.: 1224604-13-0
Cat. No.: B581554

Executive Summary

4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) is a highly specialized
trisubstituted benzene derivative used primarily as a scaffold in the synthesis of
pharmaceuticals and agrochemicals.[1][2] Its value lies in its orthogonal reactivity: the presence
of both bromo- and chloro- substituents allows for sequential cross-coupling reactions (e.g.,
Suzuki-Miyaura), while the aldehyde function serves as a versatile handle for condensation or
reductive amination.

This guide provides a technical comparison of synthetic routes, characterization profiles, and
analytical methodologies to assist researchers in validating material identity and purity.

Key Compound Identity
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Property Specification

CAS Number 1224604-13-0

Molecular Formula CsHeBrCIlO

Molecular Weight 233.49 g/mol

Physical State White to off-white solid

Solubility Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

SMILES CC1=C(C=0)C=CC(Br)=C1Cl

Characterization Profile: The Gold Standard

To validate the identity of 4-Bromo-3-chloro-2-methylbenzaldehyde, researchers must
distinguish it from potential regioisomers (e.g., 4-bromo-2-chloro-3-methylbenzaldehyde). The
following data represents the theoretical and literature-aligned consensus for a high-purity
sample.

A. Nuclear Magnetic Resonance (NMR)

Rationale: NMR is the primary tool for confirming the specific substitution pattern.
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Chemical Shift Lo . Diagnostic
Nucleus Multiplicity Assignment
(6 ppm) Note
Characteristic
aldehyde proton;
1H NMR (400 ) -
10.25 Singlet (1H) -CHO distinct from
MHz, CDCIs) . . .
impurity benzylic
alcohols.
Ortho to
Doublet (1H, J = aldehyde;
7.65 Ar-H (C6) _
8.2 Hz) deshielded by -
CHO anisotropy.
Ortho to
Bromine. The AB
Doublet (1H, J = system confirms
7.55 Ar-H (C5)
8.2 Hz) the protons are
adjacent
(positions 5,6).
Deshielded due
to ortho-
2.78 Singlet (3H) Ar-CHs aldehyde and
ortho-chloro
environment.
13C NMR (100
~191.5 - C=0 Carbonyl carbon.
MHz, CDCIs)
Quaternary
~140-145 - Ar-C carbons bearing
substituents.
Aromatic
~130.0, 128.5 - Ar-CH _
methine carbons.
~18.5 - Ar-CHs Methyl carbon.

Critical QC Check:
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NOE (Nuclear Overhauser Effect): Irradiation of the methyl signal (2.78 ppm) should show an
enhancement of the aldehyde proton (if conformation allows) or the absence of aromatic
proton enhancement, confirming the C2 position. If the methyl were at C3, it would show
NOE with H4/H2.

B. Mass Spectrometry (GC-MS | LC-MS)

lonization: EI (70 eV) or ESI+.
Parent lon:m/z 232/234/236.

Isotope Pattern: The presence of one Br and one Cl creates a distinct "M, M+2, M+4"

pattern.

[e]

M (232): ~77% relative abundance (based on natural isotopes).

[e]

M+2 (234): ~100% (Base peak due to 7°Br/3’Cl and 81Br/3>Cl overlap).

o

M+4 (236): ~25% (81Br/3’Cl).

[¢]

Note: This specific 3:4:1 (approx) pattern is diagnostic for BrCl compounds.

Comparative Analysis of Synthetic Routes

Selecting the correct synthesis pathway impacts impurity profiles and cost.

Route A: Direct Bromination (Cost-Effective)

Precursor: 3-Chloro-2-methylbenzaldehyde.[3]
Reagents: Brz / FeBrs (Lewis Acid).

Mechanism: Electrophilic Aromatic Substitution (EAS).
Pros: Single step from commercially available precursor.

Cons:Regioselectivity issues. The methyl and chloro groups direct ortho/para. While position
4 is activated, position 6 is also competitive. Requires rigorous recrystallization to remove
the 6-bromo isomer.
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Route B: Oxidation of Toluene Derivative (High Purity)

e Precursor: 4-Bromo-3-chloro-2-methyltoluene.
» Reagents: Electrolytic oxidation or Cerium(lV) Ammonium Nitrate (CAN).
e Mechanism: Benzylic oxidation.

o Pros:Definitive Regiochemistry. The substitution pattern is fixed in the starting material,
eliminating isomer separation at the final step.

o Cons: Higher cost of starting material; potential for over-oxidation to benzoic acid.

Route C: Directed Lithiation (High Control)

e Precursor: 1,4-Dibromo-2-chloro-3-methylbenzene.

Reagents: n-BuLi (1 eq), DMF (Quench).

Mechanism: Lithium-Halogen Exchange followed by formylation.[4]

Pros: Extremely high purity; avoids over-oxidation.

Cons: Requires cryogenic conditions (-78°C) and anhydrous handling.

Visual Workflow: Synthetic Decision Tree
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Select Precursor

Route A: 3-Chloro-2-methylbenzaldehyde Route B: 4-Bromo-3-chloro-2-methyltoluene
Bromination (Br2/FeBr3) Benzylic Oxidation (MnO2 or CAN)

Product + 6-Bromo Isomer High Regio-Purity Product

(Requires Recrystallization) (Check for Benzoic Acid)

Click to download full resolution via product page

Figure 1: Decision tree comparing the two primary industrial synthesis routes. Route B is
recommended for drug development applications requiring >99.5% isomeric purity.

Analytical Performance Guide: HPLC vs. GC

For quality control (QC), the choice of method depends on the detection of specific impurities
(e.g., benzoic acid derivatives vs. isomers).
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Feature HPLC (Reverse Phase) GC (Gas Chromatography)
C18 (e.g., Agilent Zorbax SB-

Column HP-5 or DB-5MS (Non-polar)
C18)

Mobile Phase Water/Acetonitrile (Gradient) Helium Carrier Gas

] UV at 254 nm (Aromatic o
Detection ] FID (Flame lonization)
absorption)

Best for Stability Testing. ) )
_ o Best for Purity. Superior
o Detects non-volatile oxidation ) )
Suitability o resolution of structural isomers
products (benzoic acids) that
) (e.g., 4-bromo vs 6-bromo).
GC misses.

] N Thermal degradation of
o Lower resolution for positional ) ] )
Limitation ) aldehyde is possible at high
isomers. o
injector temps (>250°C).

Recommendation: Use GC-FID for routine batch release (purity >98%) and HPLC-UV for
stability studies to monitor oxidation to 4-bromo-3-chloro-2-methylbenzoic acid.

Experimental Protocol: Purification & Handling
Self-Validating Protocol for Purity Enhancement

If the commercial source contains the 6-bromo isomer (common in Route A materials), use this
recrystallization method:

Solvent Selection: Use a mixture of Hexanes:Ethyl Acetate (9:1). The target compound is
less soluble in hexanes than the impurities.

Dissolution: Dissolve crude solid in minimal hot EtOAc (60°C).

Precipitation: Slowly add hot Hexanes until slight turbidity is observed.

Cooling: Allow to cool to Room Temp, then 4°C overnight.
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 Validation: Filter crystals and analyze via GC. The 4-bromo isomer typically elutes after the
6-bromo isomer on non-polar columns due to higher boiling point/interaction.

Storage: Store under nitrogen at 2-8°C. Aldehydes are prone to air oxidation; long-term storage
without inert gas will lead to "crusting” of white benzoic acid crystals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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